3,4-Difluoro-2-methylbenzonitrile
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Overview
Description
3,4-Difluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a methyl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-difluoro-2-methylbenzonitrile involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at temperatures ranging from 0 to 40 degrees Celsius. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at temperatures between -10 and 60 degrees Celsius to yield 3,4-difluorobenzamide. Finally, the 3,4-difluorobenzamide is treated with a halogen-containing dehydration reagent and a catalyst at 30 to 80 degrees Celsius to obtain 3,4-difluorobenzonitrile .
Industrial Production Methods
In industrial settings, this compound can be produced using 3,4-dichlorobenzonitrile as a raw material. Potassium fluoride is used as a fluorination reagent, and bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt serves as a phase transfer catalyst. The reaction is carried out at lower temperatures, and the total molar yield can reach about 90%. The solvent and catalyst can be recycled, and the potassium chloride generated in the reaction is recrystallized to form a pure product with a purity of more than 99% .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used for the reduction of the nitrile group.
Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.
Major Products
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: 3,4-Difluoro-2-methylbenzylamine.
Oxidation: 3,4-Difluoro-2-methylbenzoic acid.
Scientific Research Applications
3,4-Difluoro-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with fluorinated aromatic rings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-2-methylbenzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in pharmaceuticals, the fluorine atoms can enhance the binding affinity of the compound to its target proteins, while the nitrile group can participate in hydrogen bonding or other interactions. The pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzonitrile: Lacks the methyl group at the 2 position.
2,3-Difluoro-6-cyanotoluene: Similar structure but with different positions of the fluorine atoms and nitrile group.
3,5-Difluoro-2-methylbenzonitrile: Fluorine atoms are at the 3 and 5 positions instead of 3 and 4.
Uniqueness
3,4-Difluoro-2-methylbenzonitrile is unique due to the specific positioning of its fluorine atoms and the presence of both a methyl group and a nitrile group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
3,4-difluoro-2-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGHUTIUVKVZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647512 |
Source
|
Record name | 3,4-Difluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-83-4 |
Source
|
Record name | 3,4-Difluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 847502-83-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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